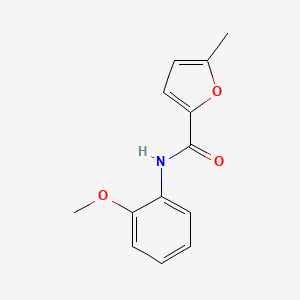![molecular formula C20H15F6N3O3 B10968856 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide](/img/structure/B10968856.png)
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide is a complex organic compound that features a pyrazole ring and a chromenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of a cyclopropyl ketone with hydrazine hydrate and trifluoroacetic acid under reflux conditions.
Synthesis of the Chromenone Moiety: The chromenone structure is often prepared via the Pechmann condensation, which involves the reaction of a phenol with an ester in the presence of a strong acid catalyst.
Coupling Reaction: The final step involves coupling the pyrazole and chromenone intermediates through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) in an organic solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl and chromenone moieties.
Reduction: Reduction reactions can target the carbonyl groups within the chromenone structure.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Oxidized derivatives with additional carbonyl or carboxyl groups.
Reduction: Reduced derivatives with hydroxyl groups replacing carbonyl groups.
Substitution: Substituted derivatives where trifluoromethyl groups are replaced by nucleophiles.
Scientific Research Applications
Chemistry
In chemistry, this compound can serve as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
Biologically, the compound may exhibit significant activity due to its pyrazole and chromenone components. These structures are known for their roles in various biological processes, including enzyme inhibition and receptor binding.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a therapeutic agent. The presence of trifluoromethyl groups often enhances metabolic stability and bioavailability, making it a promising candidate for drug development.
Industry
Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action for this compound would depend on its specific biological target. Generally, compounds with pyrazole and chromenone structures can interact with enzymes or receptors, inhibiting or modulating their activity. The trifluoromethyl groups may enhance binding affinity and selectivity by interacting with hydrophobic pockets within the target protein.
Comparison with Similar Compounds
Similar Compounds
3-(trifluoromethyl)-1H-pyrazole: Shares the pyrazole ring but lacks the chromenone moiety.
2-oxo-4-(trifluoromethyl)-2H-chromen: Contains the chromenone structure but not the pyrazole ring.
Uniqueness
The uniqueness of 3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)-2H-chromen-7-yl]propanamide lies in its combination of both pyrazole and chromenone structures, along with the presence of multiple trifluoromethyl groups. This combination may confer unique biological activities and chemical reactivity not seen in simpler analogs.
This compound’s multifaceted nature makes it a valuable subject for further research and development across various scientific disciplines.
Properties
Molecular Formula |
C20H15F6N3O3 |
|---|---|
Molecular Weight |
459.3 g/mol |
IUPAC Name |
3-[5-cyclopropyl-3-(trifluoromethyl)pyrazol-1-yl]-N-[2-oxo-4-(trifluoromethyl)chromen-7-yl]propanamide |
InChI |
InChI=1S/C20H15F6N3O3/c21-19(22,23)13-8-18(31)32-15-7-11(3-4-12(13)15)27-17(30)5-6-29-14(10-1-2-10)9-16(28-29)20(24,25)26/h3-4,7-10H,1-2,5-6H2,(H,27,30) |
InChI Key |
CJRIQXVOWOTSMX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C2=CC(=NN2CCC(=O)NC3=CC4=C(C=C3)C(=CC(=O)O4)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(4-chlorophenyl)-2-{[5-(2-chlorophenyl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968773.png)
![N-(benzyloxy)-5-[(2,4-dichlorophenoxy)methyl]furan-2-carboxamide](/img/structure/B10968776.png)
![6-[(1-Ethylpiperidin-4-yl)carbamoyl]cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968782.png)
![6-{[1-(Propan-2-yl)piperidin-4-yl]carbamoyl}cyclohex-3-ene-1-carboxylic acid](/img/structure/B10968785.png)
![2-(3-propoxyphenyl)-5H-[1,3,4]thiadiazolo[2,3-b]quinazolin-5-one](/img/structure/B10968790.png)
![2-[(4-Ethoxybenzoyl)amino]-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B10968799.png)

![2-({5-[1-(4-tert-butylphenoxy)ethyl]-4-methyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(furan-2-ylmethyl)acetamide](/img/structure/B10968807.png)
![2-(1,3-benzoxazol-2-ylsulfanyl)-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B10968808.png)
![1-(Butylsulfonyl)-4-[(5-chlorothiophen-2-yl)sulfonyl]piperazine](/img/structure/B10968809.png)
![2-{[3-(4-Chlorobenzyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B10968813.png)
![4-{[4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)phenyl]amino}-4-oxobutanoic acid](/img/structure/B10968817.png)
![N-(5-bromopyridin-2-yl)-5-[(4-nitro-1H-pyrazol-1-yl)methyl]furan-2-carboxamide](/img/structure/B10968832.png)
![2-{[5-(4-ethyl-5-methylthiophen-3-yl)-4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B10968837.png)
